molecular formula C17H19N3O2 B2850056 N-(2-(3-ethylureido)phenyl)-2-methylbenzamide CAS No. 1203375-51-2

N-(2-(3-ethylureido)phenyl)-2-methylbenzamide

Cat. No.: B2850056
CAS No.: 1203375-51-2
M. Wt: 297.358
InChI Key: MEDSGBBOKVFFRA-UHFFFAOYSA-N
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Description

N-(2-(3-ethylureido)phenyl)-2-methylbenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core structure substituted with an ethylureido group at the ortho position of the phenyl ring and a methyl group at the para position. Benzamides are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-ethylureido)phenyl)-2-methylbenzamide typically involves the following steps:

    Formation of the Ethylureido Intermediate: The initial step involves the reaction of 3-ethylurea with an appropriate aryl halide under basic conditions to form the ethylureido intermediate.

    Coupling with 2-Methylbenzoic Acid: The ethylureido intermediate is then coupled with 2-methylbenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-ethylureido)phenyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Formation of reduced derivatives with amine or alcohol groups.

    Substitution: Formation of substituted benzamide derivatives with various alkyl or acyl groups.

Scientific Research Applications

N-(2-(3-ethylureido)phenyl)-2-methylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(3-ethylureido)phenyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(3-methylureido)phenyl)-2-methylbenzamide: Similar structure but with a methyl group instead of an ethyl group.

    N-(2-(3-ethylureido)phenyl)-2-chlorobenzamide: Similar structure but with a chlorine atom instead of a methyl group.

    N-(2-(3-ethylureido)phenyl)-2-ethylbenzamide: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

N-(2-(3-ethylureido)phenyl)-2-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(ethylcarbamoylamino)phenyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-3-18-17(22)20-15-11-7-6-10-14(15)19-16(21)13-9-5-4-8-12(13)2/h4-11H,3H2,1-2H3,(H,19,21)(H2,18,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDSGBBOKVFFRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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